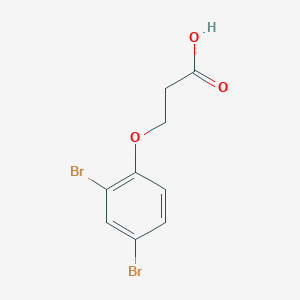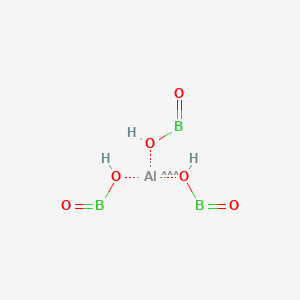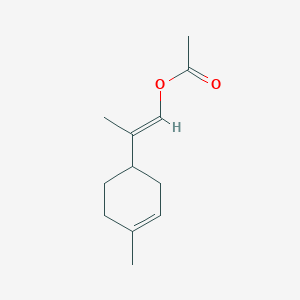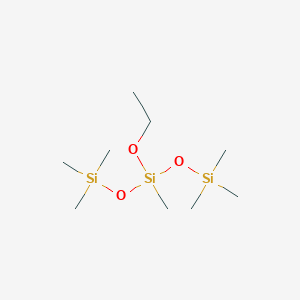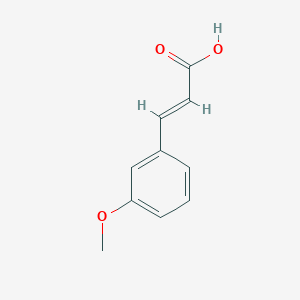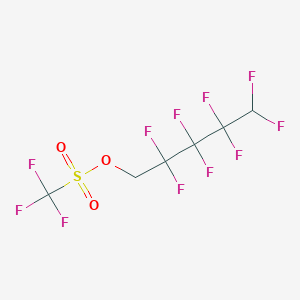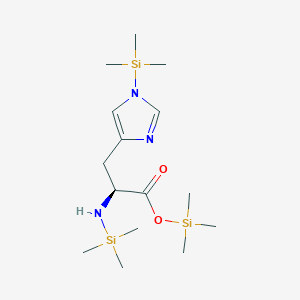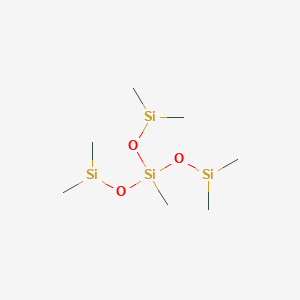
METHYLTRIS(DIMETHYLSILOXY)SILAN
Übersicht
Beschreibung
METHYLTRIS(DIMETHYLSILOXY)SILANE is a silicon-based compound with a unique structure that includes multiple silicon-oxygen bonds. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
METHYLTRIS(DIMETHYLSILOXY)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYLTRIS(DIMETHYLSILOXY)SILANE typically involves the reaction of chlorodimethylsilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:
ClSi(CH3)2H+(CH3)3SiOSi(CH3)3→(CH3)2SiOSi(CH3)2OSi(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of METHYLTRIS(DIMETHYLSILOXY)SILANE is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
METHYLTRIS(DIMETHYLSILOXY)SILANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The silicon-oxygen bonds can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of catalysts, such as platinum or palladium, and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wirkmechanismus
The mechanism of action of METHYLTRIS(DIMETHYLSILOXY)SILANE involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the silicon-oxygen bonds can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyldisiloxane: A simpler compound with two silicon atoms and similar reactivity.
Hexamethyldisiloxane: Another related compound with a different silicon-oxygen arrangement.
Trimethylsilyl ethers: Compounds with similar protective group chemistry.
Uniqueness
METHYLTRIS(DIMETHYLSILOXY)SILANE is unique due to its specific silicon-oxygen-silicon arrangement, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Eigenschaften
InChI |
InChI=1S/C7H21O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISVIDNIBCUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301978 | |
| Record name | Methyltris(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-46-1 | |
| Record name | 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltris(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


